Ethyl (4-methoxynaphthalen-2-yl)carbamate
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Overview
Description
Ethyl (4-methoxynaphthalen-2-yl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-methoxynaphthalen-2-yl)carbamate can be achieved through a nucleophilic substitution reaction. One common method involves the reaction of 4-methoxynaphthalene-2-amine with ethyl chloroformate in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is typically carried out at room temperature with constant stirring for 1-2 hours .
Industrial Production Methods
Industrial production of carbamates often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-methoxynaphthalen-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate moiety can be reduced to form the corresponding amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxy-naphthalene-2-yl carbamate, while reduction of the carbamate moiety can produce 4-methoxynaphthalene-2-amine .
Scientific Research Applications
Ethyl (4-methoxynaphthalen-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (4-methoxynaphthalen-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate-based inhibitors used in pharmaceuticals and pesticides .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (4-bromophenyl)carbamate
- Ethyl (4-chlorophenyl)carbamate
- 2-(6-methoxy-2-naphthyl)propionamide derivatives
Uniqueness
Ethyl (4-methoxynaphthalen-2-yl)carbamate is unique due to its specific substitution pattern on the naphthalene ring. The presence of the methoxy group at the 4-position and the carbamate moiety at the 2-position provides distinct chemical and biological properties compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
90072-95-0 |
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Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
ethyl N-(4-methoxynaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C14H15NO3/c1-3-18-14(16)15-11-8-10-6-4-5-7-12(10)13(9-11)17-2/h4-9H,3H2,1-2H3,(H,15,16) |
InChI Key |
POKAPTIOIUIWRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC2=CC=CC=C2C(=C1)OC |
Origin of Product |
United States |
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